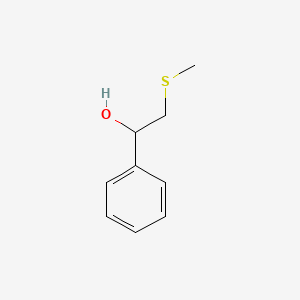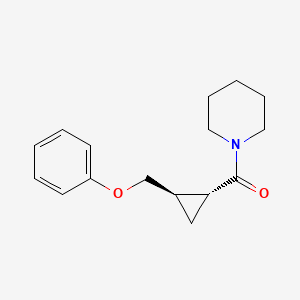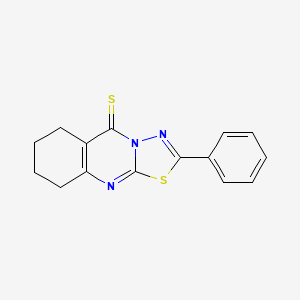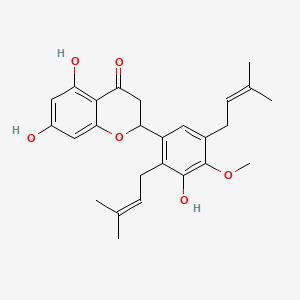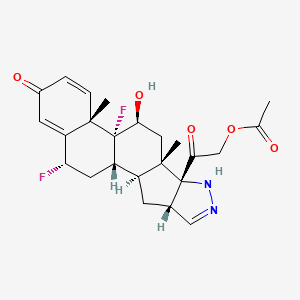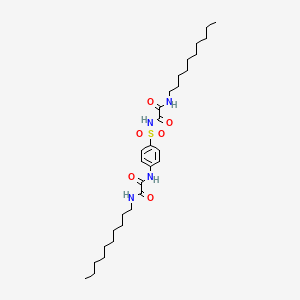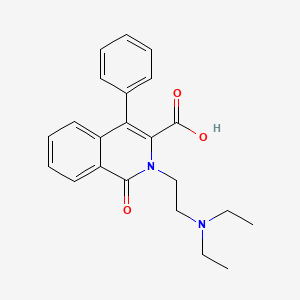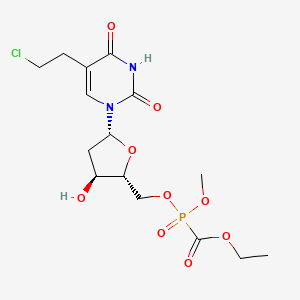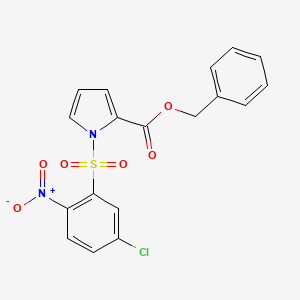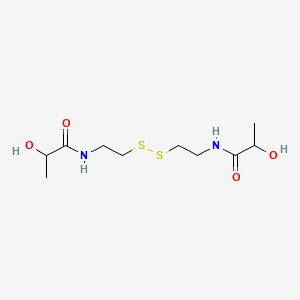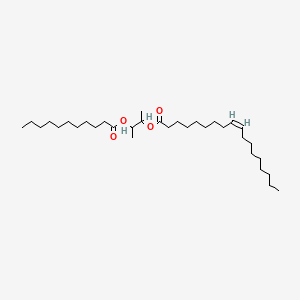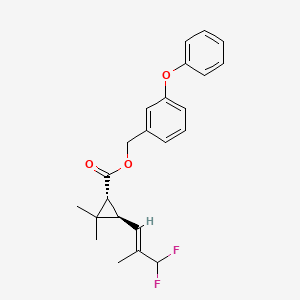
10,10-Difluorophenothrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Difluorophenothrin is a synthetic pyrethroid insecticide known for its efficacy in controlling a wide range of insect pests. It is a derivative of phenothrin, with the addition of two fluorine atoms enhancing its insecticidal properties. This compound is widely used in both agricultural and domestic settings to manage insect populations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluorophenothrin typically involves the fluorination of phenothrin. The process begins with the preparation of phenothrin, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of fluorine and other critical parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 10,10-Difluorophenothrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
10,10-Difluorophenothrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Researchers use it to investigate its impact on insect physiology and behavior.
Medicine: Studies explore its potential as a lead compound for developing new insecticides with improved safety profiles.
Industry: It is employed in the formulation of insecticidal products for agricultural and domestic use.
Wirkmechanismus
The mechanism of action of 10,10-Difluorophenothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The fluorine atoms enhance the compound’s binding affinity to the sodium channels, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Phenothrin: The parent compound, less potent due to the absence of fluorine atoms.
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: A more potent pyrethroid with additional chlorine atoms.
Uniqueness: 10,10-Difluorophenothrin stands out due to its enhanced potency and efficacy resulting from the presence of fluorine atoms. This modification improves its stability and binding affinity to target sites, making it a valuable insecticide in various applications.
Eigenschaften
CAS-Nummer |
145472-36-2 |
|---|---|
Molekularformel |
C23H24F2O3 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl (1R,3R)-3-[(E)-3,3-difluoro-2-methylprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H24F2O3/c1-15(21(24)25)12-19-20(23(19,2)3)22(26)27-14-16-8-7-11-18(13-16)28-17-9-5-4-6-10-17/h4-13,19-21H,14H2,1-3H3/b15-12+/t19-,20+/m1/s1 |
InChI-Schlüssel |
PHHZASPQLHYZNN-KFZAOVKASA-N |
Isomerische SMILES |
C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C(F)F |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


